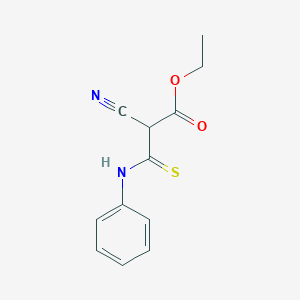
ethyl-alpha-(N-phenylthiocarbamyl)cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE is an organic compound that contains a cyano group, a phenylcarbamothioyl group, and an acetate group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with phenyl isothiocyanate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE, which can be further utilized in different applications.
Applications De Recherche Scientifique
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism by which ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE include:
- Ethyl cyanoacetate
- Ethyl (hydroxyimino)cyanoacetate
- Ethyl 2-(phenylcarbonothioylthio)propionate
Uniqueness
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H12N2O2S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
ethyl 3-anilino-2-cyano-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10(8-13)11(17)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,17) |
Clé InChI |
RIZQVHMQGRSGGU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















